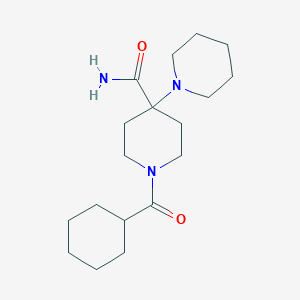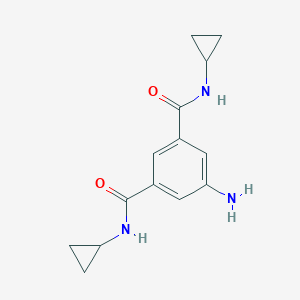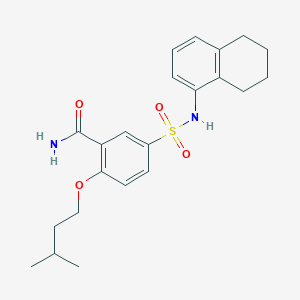
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline, or 3CP2SA, is an important organic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 257.58 g/mol and a melting point of 138-140 °C. 3CP2SA is a derivative of aniline, a primary amine compound with the chemical formula C6H5NH2. It is synthesized primarily through the reaction of pyridine-2-sulfonyl chloride with aniline, resulting in a compound that is highly soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Fungicide Chemistry
In a study by Jeon et al. (2013), the structural analysis of a fungicide compound closely related to 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline revealed interactions and a three-dimensional network in its crystal structure, highlighting its potential use in fungicide applications (Youngeun Jeon et al., 2013).
Antimicrobial Activity
Patel et al. (2011) synthesized a novel compound by reacting 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline with other agents, demonstrating higher antimicrobial activity, which underscores the potential of derivatives of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline in developing new antimicrobial agents (P. N. Patel, K. .. Patel, & H. S. Patel, 2011).
Materials Science
Krishnan et al. (2021) investigated the crystal structure of a compound related to 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline, which showed potential applications in materials science, particularly in developing new materials with specific crystal packing and intermolecular interactions (Soundararajan Krishnan et al., 2021).
Dye Industry
Gaffer and Khattab (2017) utilized a derivative in the synthesis of disperse dyes for polyester garments, indicating the role of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline derivatives in the dye industry for enhancing color fastness properties (H. Gaffer & Tawfik A Khattab, 2017).
Corrosion Inhibition
Fernandes et al. (2019) synthesized a derivative to serve as a corrosion inhibitor in acid medium for mild steel, showcasing the chemical's potential in protecting metals against corrosion, which is crucial in industrial applications (C. M. Fernandes et al., 2019).
Propiedades
IUPAC Name |
3-chloro-4-pyridin-2-ylsulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAIUWMHIKTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine](/img/structure/B499907.png)
![2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B499910.png)
![6-Methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B499911.png)
![19-[2-(4-Chlorophenyl)-2-oxoethyl]strychnidin-19-ium-10-one](/img/structure/B499912.png)


![N-[2-(2-phenylacetyl)phenyl]-2-furamide](/img/structure/B499918.png)


![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)
![N-[2-(2-benzylphenoxy)ethyl]-3-phenylprop-2-ynamide](/img/structure/B499923.png)
![N-{2-[(2-chlorobenzyl)oxy]ethyl}-5-nitropyridin-2-amine](/img/structure/B499927.png)
![Methyl 2-({[4-amino-6-(4-toluidino)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B499928.png)
![5-nitro-N-[2-(phenylsulfanyl)ethyl]-2-pyridinamine](/img/structure/B499929.png)